5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione
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Overview
Description
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . This compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a versatile building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a catalyst such as SiO2-tpy-Nb to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
In industrial settings, the production of isoindoline-1,3-dione derivatives often involves the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity . The process may include steps such as purification by preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.
Substitution: Reactions with substituted tetraynes and imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For coupled oxidation reactions.
Catalysts: Such as SiO2-tpy-Nb for condensation reactions.
Major Products Formed
The major products formed from these reactions are multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings, complex structures, and broad potential for use in chemical production and clinical medicine .
Scientific Research Applications
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pomalidomide: Exhibits antitumor effects, immunomodulatory and antiangiogenic properties.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Known for its biological activities.
Uniqueness
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione is unique due to its multifunctionalized structure, which allows for diverse chemical reactivity and broad applications in various fields .
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-5-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-3-1-7(5-11(9)15(21)17-13)8-2-4-10-12(6-8)16(22)18-14(10)20/h1-6H,(H,17,19,21)(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPXAZQHUKFZPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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